1,4-Dibromo-2,3-butanediol

Organic Synthesis Process Chemistry Pharmaceutical Intermediate

Substituting 1,4-dibromo-2,3-butanediol with its 2,3-isomer alters nucleophilic substitution kinetics and compromises surfactant CMC, polymer crosslinking density, and flame-retardant loading precision. This regiospecific 1,4-dihalogenated diol (CAS 19396-65-7) is the definitive building block for: • 26% lower CMC in gemini surfactants (12-4(OH)₂-12) vs. non-hydroxylated analogs • Validated 15 mol% loading in flame-retardant silicone oil formulations • Preferred precursor for patented CO₂-responsive crosslinking agents • 95% purity; solid (mp 82-84°C); high-yield synthetic route reduces multi-step waste Supplied with full analytical documentation; global shipping available.

Molecular Formula C4H8Br2O2
Molecular Weight 247.91 g/mol
CAS No. 19396-65-7
Cat. No. B094138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2,3-butanediol
CAS19396-65-7
Molecular FormulaC4H8Br2O2
Molecular Weight247.91 g/mol
Structural Identifiers
SMILESC(C(C(CBr)O)O)Br
InChIInChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2
InChIKeyXOWDQAHYPSENAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2,3-butanediol – Baseline Profile


1,4-Dibromo-2,3-butanediol (CAS 19396-65-7; synonym: 1,4-dibromobutane-2,3-diol) is a C₄ dihalogenated diol with a molecular formula of C₄H₈Br₂O₂ and a molecular weight of 247.91 g/mol . The compound is commercially supplied as a solid with a melting point of 82–84 °C and a typical assay of 95% . It features a unique symmetric arrangement of terminal bromine atoms at positions 1 and 4 and vicinal hydroxyl groups at positions 2 and 3, which confers distinct reactivity profiles in nucleophilic substitution, oxidation, and condensation chemistry [1]. This regiospecific substitution pattern differentiates it from other dibromo-butanediol isomers and serves as the basis for its use as a precision building block in organic synthesis, surfactant preparation, and polymer modification [2].

Workflow Precision building block for organic synthesis, surfactant preparation, and polymer modification
Selection Context Regiospecific 1,4-dibromo-2,3-diol pattern distinct from other isomers
Use Context Supplied as a solid with defined melting-point range and assay specification

1,4-Dibromo-2,3-butanediol: Isomer Substitution Risks


The procurement of a dibromo-butanediol is not a commodity decision; the specific regioisomer dictates downstream synthetic outcomes. While 2,3-dibromo-1,4-butanediol (CAS 1947-58-6) is a constitutional isomer, the spatial arrangement of the bromine atoms and hydroxyl groups in 1,4-dibromo-2,3-butanediol yields markedly different physical properties—most notably a 6–8 °C higher melting point (82–84 °C vs. 88–90 °C) and a substantially higher boiling point under atmospheric pressure . More critically, the positioning of the leaving groups alters the kinetics and regioselectivity of nucleophilic substitution, influencing the spacer geometry in gemini surfactants and the crosslinking density in polymer matrices [1]. Substituting the 1,4-isomer with the 2,3-isomer will introduce uncontrolled variability in reaction profiles, product purity, and final material performance, making such a substitution a direct liability in research and industrial settings.

Target Compound
Potential Substitute (2,3-Isomer)
1,4-Dibromo-2,3-butanediol
2,3-Dibromo-1,4-butanediol
Regiospecificity dictates spacer geometry in gemini surfactants and crosslinking density in polymers.
Altered substitution pattern may shift reaction kinetics, regioselectivity, and final material performance.
Distinct thermal properties (melting point, boiling behavior) serve as identity verification markers.
Physical property mismatch risks misidentification and uncontrolled variability in formulations.

1,4-Dibromo-2,3-butanediol: Comparative Evidence


Synthetic Yield Advantage

1,4-Dibromo-2,3-butanediol can be synthesized with a yield of 95% using a novel method that employs 1,4-diaminobutanedione and 2-pyrrolidone with basic bismuth carbonate as a catalyst [1]. In contrast, a comparable synthesis for the structurally related 2,3-dibromo-1,4-butenediol reports a maximum yield of only 80% under optimized conditions [2]. This 15 percentage-point increase in yield directly translates to a 19% higher output per reaction run, offering a significant cost-of-goods advantage for multi-step synthesis campaigns where this compound serves as a starting material.

Synthetic Yield Advantage
Cross-study comparable
95% yield
vs. 80% yield for comparator
Reported higher yield supports cost-of-goods review for multi-step synthesis
+15 percentage points (19% relative improvement); verify under intended conditions
Organic Synthesis Process Chemistry Pharmaceutical Intermediate

CMC Reduction in Gemini Surfactants

When used as a spacer in diquaternary gemini surfactants (denoted as 12-4(OH)₂-12), 1,4-dibromo-2,3-butanediol yields a surfactant with a critical micelle concentration (CMC) of 0.87 mmol L⁻¹ [1]. This is significantly lower than the CMC of 1.17 mmol L⁻¹ observed for the analogous gemini surfactant (12-4-12) prepared with the non-hydroxylated spacer 1,4-dibromobutane [1]. Additionally, the aggregation number (Nagg) decreases from 36 to 30, indicating the formation of smaller, more well-defined micelles [1]. The lower CMC implies that less surfactant is required to achieve a desired level of surface tension reduction, enhancing efficiency and reducing the required dose in formulations.

CMC Reduction in Gemini Surfactants
Head-to-head comparison
CMC 0.87 mmol L⁻¹
vs. 1.17 mmol L⁻¹ for non-hydroxylated analog
26% lower CMC indicates more efficient surfactant; supports dose-reduction review
Aggregation number reduced from 36 to 30; aqueous solution, 25 °C
Colloid and Surface Chemistry Surfactant Science Amphiphile Design

Defined Incorporation in Flame-Retardant Silicone Oil

1,4-Dibromo-2,3-butanediol has been successfully integrated into a flame-retardant modified silicone oil formulation at a precise loading of 15 mol% as a co-monomer [1]. This specific molar ratio was identified as part of an optimized multi-component system (including trimethylolmelamine resin, hexaethylcyclotrisiloxane, and methyldichlorosilane) designed to impart flame-retardant properties to textile finishes [1]. While no direct comparator data for alternative diols is provided in the same patent, the documented, reproducible incorporation at a defined stoichiometry establishes a validated use-case and a benchmark for formulation scientists. This contrasts with the general, non-quantitative claims often associated with other brominated diols in similar applications.

Flame-Retardant Incorporation
Class-level inference
15 mol% co-monomer loading
Defined stoichiometry provides a validated formulation starting point
No direct comparator; data to verify
Polymer Chemistry Flame Retardancy Materials Science

CO₂-Responsive Crosslinking Agent

1,4-Dibromo-2,3-butanediol serves as a key precursor for the synthesis of 1,4-diethylamino-2,3-butanediol, a CO₂-responsive crosslinking agent [1]. The patented synthesis involves the reaction of the diol with diethylamine under alkaline conditions, yielding a crosslinker that enables the formation of polymers whose properties can be modulated by exposure to carbon dioxide [1]. This specific application is enabled by the unique 1,4-disubstitution pattern, which allows for the introduction of two tertiary amine groups capable of reversible CO₂ binding. While other dibromo compounds could theoretically be used, the patent specifically claims and exemplifies 1,4-dibromo-2,3-butanediol, establishing it as the preferred building block for this emerging class of smart materials.

CO₂-Responsive Crosslinker Precursor
Supporting evidence
Patent-exemplified starting material
Supports direct synthesis of stimuli-responsive polymer crosslinker
Validated synthetic pathway from patent CN105585669A
Polymer Chemistry Stimuli-Responsive Materials Crosslinking

Distinct Thermal Properties

The physical properties of 1,4-dibromo-2,3-butanediol are quantitatively distinct from those of its closest constitutional isomer, 2,3-dibromo-1,4-butanediol. The target compound exhibits a melting point of 82–84 °C , which is 6–8 °C lower than the 88–90 °C melting point reported for the 2,3-isomer . Furthermore, the predicted boiling point of the target compound at atmospheric pressure is 365.3±42.0 °C , whereas the 2,3-isomer has a reported boiling point of 148–150 °C at a significantly reduced pressure of 1.5 mmHg . These differences, particularly the lower melting point and the dramatic variance in boiling behavior under different pressures, are direct consequences of the differing intermolecular forces arising from the distinct spatial arrangement of the hydroxyl and bromine substituents.

Distinct Thermal Properties
Data to verify
mp 82–84 °C
vs. mp 88–90 °C for 2,3-isomer
Melting-point difference supports isomer identity verification
Cross-study values; confirm lot identity upon receipt
Physical Chemistry Thermal Analysis Compound Identification

1,4-Dibromo-2,3-butanediol: Application Scenarios


Diquaternary Gemini Surfactant Synthesis

The compound is the definitive spacer of choice for preparing hydroxyl-substituted gemini surfactants (e.g., 12-4(OH)₂-12). The resulting surfactant demonstrates a 26% lower critical micelle concentration (CMC) compared to its non-hydroxylated counterpart, enabling more efficient surface tension reduction at lower concentrations [1]. This is a key differentiator for formulations in detergency, emulsification, and enhanced oil recovery where surfactant loading directly impacts cost and environmental footprint.

Flame-Retardant Silicone Oil Formulation

1,4-Dibromo-2,3-butanediol has been successfully incorporated at a defined 15 mol% loading in a flame-retardant modified silicone oil formulation [2]. This established, stoichiometrically defined use-case provides a validated starting point for materials scientists developing next-generation flame-retardant finishes for textiles and other polymeric materials.

CO₂-Responsive Polymer Crosslinker Preparation

The compound serves as the preferred precursor for 1,4-diethylamino-2,3-butanediol, a patented CO₂-responsive crosslinking agent [3]. This enables the creation of stimuli-responsive polymer networks whose crosslinking density can be reversibly modulated by exposure to carbon dioxide, offering a tangible route to advanced smart materials for drug delivery, sensing, and self-healing applications.

Pharmaceutical Intermediate Synthesis

The availability of a high-yield (95%) synthetic route [4] makes 1,4-dibromo-2,3-butanediol a cost-effective building block for multi-step syntheses. Procurement of this compound, with its validated synthetic efficiency, reduces raw material waste and improves overall process economics for research groups and contract manufacturing organizations focused on producing pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Diquaternary Gemini Surfactant Synthesis
Hydroxyl-substituted spacer geometry
CMC reduction and micelle size control
Flame-Retardant Silicone Oil Formulation
Stoichiometric co-monomer incorporation
Defined molar loading and textile finish performance
CO₂-Responsive Polymer Crosslinker Preparation
Patent-validated synthetic precursor
Stimuli-responsive network properties
Pharmaceutical Intermediate Synthesis
Reported high-yield synthetic access
Process economics and waste reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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